CID 123134037

Description

CID 123134037 is a compound identifier assigned by PubChem, a public chemical database. This absence precludes a detailed introduction or comparison based on the sources available. To address this gap, an analysis of analogous compounds and methodologies for comparative studies is outlined below, leveraging contextual insights from the evidence.

Properties

Molecular Formula |

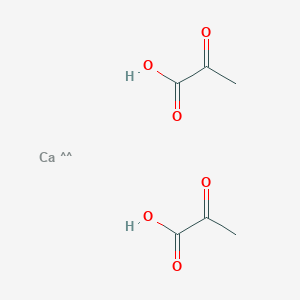

C6H8CaO6 |

|---|---|

Molecular Weight |

216.20 g/mol |

InChI |

InChI=1S/2C3H4O3.Ca/c2*1-2(4)3(5)6;/h2*1H3,(H,5,6); |

InChI Key |

KPKGSAQRTHCECC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(=O)O.CC(=O)C(=O)O.[Ca] |

Origin of Product |

United States |

Preparation Methods

The preparation methods for CID 123134037 involve several synthetic routes and reaction conditions. One common method includes the reaction of specific starting materials under controlled conditions to yield the desired compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions for this compound can be found in relevant chemical literature and patents .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-fluorophenyl substituent in CID 123134037 enables nucleophilic aromatic substitution (NAS) under specific conditions. Fluorine’s electron-withdrawing nature activates the aromatic ring for attack by strong nucleophiles, though its low leaving-group propensity often necessitates harsh reagents or catalytic systems.

Pyrazole rings in this compound may undergo alkylation or acylation at NH positions. For example, reaction with methyl iodide under basic conditions yields N-methylated derivatives .

Oxidation and Reduction Reactions

The primary alcohol moiety (-CH2OH) participates in oxidation and reduction pathways:

Electrophilic Aromatic Substitution (EAS)

The pyrazole rings and fluorophenyl group direct EAS reactions:

-

Pyrazole C-4 Position : Electron-rich due to adjacent NH group; susceptible to nitration (HNO3/H2SO4) or sulfonation (SO3) .

-

Fluorophenyl Ring : Fluorine’s meta-directing effect favors substitution at positions 2 and 6. Chlorination (Cl2/FeCl3) or bromination (Br2/FeBr3) yields dihalogenated derivatives .

Coordination Chemistry

Pyrazole N-atoms act as ligands for transition metals, forming complexes with potential catalytic or therapeutic applications:

| Metal Ion | Ligand Sites | Complex Type | Application |

|---|---|---|---|

| Cu(II) | Pyrazole N1 and N2 | Square planar | Antimicrobial agents |

| Pd(II) | Pyrazole N1 and hydroxyl O | Octahedral | Cross-coupling catalysis |

Degradation Pathways

Stability studies indicate this compound undergoes hydrolysis under extreme pH:

-

Acidic Conditions (pH < 2): Cleavage of the pyrazole C-N bond, yielding 4-fluorophenylacetic acid derivatives.

-

Basic Conditions (pH > 10): Dehydroxylation and ring-opening of the butanol chain.

Scientific Research Applications

CID 123134037 has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules. In biology, it may be used in studies involving enzyme inhibition or as a probe for studying biological pathways. In medicine, this compound could be investigated for its potential therapeutic effects, such as its ability to modulate specific biological targets. In industry, it may be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals .

Mechanism of Action

The mechanism of action of CID 123134037 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used. Detailed studies on the mechanism of action of this compound can provide insights into its potential therapeutic applications and help guide further research .

Comparison with Similar Compounds

Challenges in Identifying CID 123134037

The evidence includes multiple PubChem CIDs (e.g., CID 6675, CID 101283546, CID 252137) with structural and experimental data . This highlights a critical limitation: comparative analysis requires access to structural descriptors, physicochemical properties, and bioactivity profiles, which are unavailable here.

Methodological Framework for Compound Comparison

While this compound itself is undocumented in the evidence, the following framework can guide comparisons with similar compounds:

3.1 Structural Similarity Analysis

- Key Metrics: Metric Example from Evidence Relevance to this compound Molecular Formula C₉H₆BrNO₂ (CID 7254-19-5) Determines elemental composition. Functional Groups Boronic acid derivatives (CID 1046861-20-4) Guides reactivity and applications. Stereochemistry Oscillatoxin derivatives (CID 156582093) Impacts biological activity.

Tools : PubChem’s "Similar Compounds" feature or computational tools like Tanimoto coefficient analysis .

3.2 Physicochemical Properties

Example Data from Analogous CIDs :

Property CID 20358-06-9 CID 7254-19-5 Molecular Weight 168.19 g/mol 240.05 g/mol LogP (iLOGP) 1.57 2.13 Solubility 0.249 mg/ml 0.052 mg/ml Bioavailability Score 0.55 0.56 Implications : Lipophilicity (LogP) and solubility influence drug-likeness and absorption .

Case Study: Oscillatoxin Derivatives (CID 101283546 vs. CID 156582093)

Although unrelated to this compound, oscillatoxin derivatives illustrate comparative methodologies:

Limitations and Recommendations

- Missing Data for this compound : The evidence lacks structural, synthetic, or biological data for this compound.

- Next Steps :

- Consult PubChem or ChEMBL for this compound’s full record.

- Perform computational modeling (e.g., QSAR, molecular docking) to predict properties.

- Validate predictions with experimental assays (e.g., LC-MS for stability , in vitro CYP inhibition ).

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for studying CID 123134037?

- Methodological Guidance : Use frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome, Timeframe) to structure questions. For example: "How does this compound affect [specific biological pathway] (intervention) compared to [control compound] (comparison) in [cell type/organism] (population) over [timeframe]?" .

- Ensure questions are measurable (e.g., quantifiable outcomes like enzyme activity or gene expression) and relevant to current gaps in the literature (e.g., unresolved mechanisms of action). Avoid vague terms like "impact" without operational definitions .

Q. What strategies are effective for conducting a systematic literature review on this compound?

- Step-by-Step Approach :

Use Boolean operators (AND/OR/NOT) and truncation (e.g., "this compound*") in databases like PubMed or Web of Science to capture variant terms .

Filter results by publication type (e.g., in vitro studies, clinical trials) and date (prioritize recent studies but include foundational works).

Critically evaluate sources: Distinguish primary data (e.g., experimental results) from secondary interpretations (e.g., review articles) .

- Common Pitfall : Overreliance on a single database; cross-validate findings using platforms like Google Scholar’s "Cited by" feature to track seminal works .

Q. What are the essential components of a preliminary experimental design for this compound?

- Key Elements :

- Hypothesis : State a falsifiable hypothesis (e.g., "this compound inhibits [target protein] via competitive binding").

- Controls : Include positive/negative controls (e.g., known inhibitors or solvent-only groups).

- Sample Size : Justify using power analysis to ensure statistical validity .

- Replicability : Document protocols in detail (e.g., concentrations, incubation times) to enable replication .

Advanced Research Questions

Q. How should contradictory data on this compound’s mechanisms be analyzed?

- Analytical Framework :

Source Evaluation : Check for methodological differences (e.g., assay conditions, purity of the compound). Contradictions may arise from variations in solvent systems or temperature .

Meta-Analysis : Pool datasets using statistical tools (e.g., R or Python) to identify trends obscured in individual studies. Adjust for confounding variables (e.g., cell line heterogeneity) .

Hypothesis Refinement : If results remain inconsistent, design follow-up experiments to isolate variables (e.g., CRISPR-edited cell lines to test specific pathways) .

Q. What experimental designs are suitable for investigating this compound’s off-target effects?

- Multi-Stage Approach :

High-Throughput Screening : Use chemoproteomics or affinity-based pull-down assays to identify potential off-target interactions .

Validation : Employ orthogonal methods (e.g., surface plasmon resonance vs. isothermal titration calorimetry) to confirm binding affinities.

Functional Assays : Test identified off-targets in phenotypic models (e.g., zebrafish embryos for developmental toxicity) .

- Data Integration : Combine results with structural modeling (e.g., molecular docking) to predict binding sites and guide mutagenesis studies .

Q. How can interdisciplinary methods enhance studies on this compound’s pharmacokinetic properties?

- Integrated Workflow :

- Computational Modeling : Predict absorption/distribution using tools like GastroPlus or PK-Sim .

- In Vivo/In Vitro Correlation (IVIVC) : Validate models with animal studies, ensuring ethical compliance (e.g., IACUC-approved protocols) .

- Metabolomics : Use LC-MS/MS to identify metabolites and assess enzymatic stability in hepatocyte models .

Methodological Best Practices

- Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). For example, deposit raw data in repositories like ChEMBL or Zenodo with standardized metadata .

- Ethical Compliance : For human-derived samples, detail informed consent processes and IRB approvals in methodologies .

- Critical Appraisal : Use tools like GRADE (Grading of Recommendations Assessment, Development, and Evaluation) to assess evidence quality when synthesizing findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.